REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:13])=[CH:4][C:5](F)=[C:6]([NH:8][C:9]([NH2:11])=[S:10])[CH:7]=1.[H-].[Na+]>CN1C(=O)CCC1>[Br:1][C:2]1[C:3]([F:13])=[CH:4][C:5]2[S:10][C:9]([NH2:11])=[N:8][C:6]=2[CH:7]=1 |f:1.2|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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The reaction mixture was then poured
|
Type
|
CUSTOM
|
Details
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onto crushed ice
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organics was evaporated
|
Type
|
CUSTOM
|
Details
|
to get the crude residue that
|
Type
|
CUSTOM
|
Details
|
was purified over silica gel (100-200 M, 12% EtOAc-Hexane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(N=C(S2)N)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |